Sodium dimethyl-1,3-oxazole-2-carboxylate
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Overview
Description
Sodium dimethyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science. The oxazole ring system is known for its stability and biological activity, making it a valuable scaffold in drug development and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . Another method involves the reaction of α-bromo ketones with sodium azide in the presence of a catalyst to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic methods is preferred to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium dimethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common for substitution at the C-2 and C-5 positions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various aryl- and alkyl-substituted oxazoles.
Scientific Research Applications
Sodium dimethyl-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of sodium dimethyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole scaffold.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole moiety.
Uniqueness: Sodium dimethyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H6NNaO3 |
---|---|
Molecular Weight |
163.11 g/mol |
IUPAC Name |
sodium;4,5-dimethyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3.Na/c1-3-4(2)10-5(7-3)6(8)9;/h1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
IKGPJRAIOZYWAA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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